![molecular formula C22H26F4O2 B14174180 1,1'-[Decane-1,10-diylbis(oxy)]bis(3,4-difluorobenzene) CAS No. 922718-47-6](/img/structure/B14174180.png)
1,1'-[Decane-1,10-diylbis(oxy)]bis(3,4-difluorobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Decane-1,10-diylbis(oxy)]bis(3,4-difluorobenzene) is a synthetic organic compound characterized by its unique structure, which includes a decane backbone linked by ether bonds to two 3,4-difluorobenzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Decane-1,10-diylbis(oxy)]bis(3,4-difluorobenzene) typically involves the reaction of decane-1,10-diol with 3,4-difluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Decane-1,10-diylbis(oxy)]bis(3,4-difluorobenzene) can undergo various chemical reactions, including:
Oxidation: The ether linkages can be oxidized to form carbonyl compounds.
Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The fluorine atoms on the benzene rings can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
1,1’-[Decane-1,10-diylbis(oxy)]bis(3,4-difluorobenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1,1’-[Decane-1,10-diylbis(oxy)]bis(3,4-difluorobenzene) involves its interaction with specific molecular targets. The ether linkages and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially modulating their activity through hydrogen bonding, van der Waals forces, and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene)
- 1,1’-[Decane-1,10-diylbis(oxy)]bis(3,5-difluorobenzene)
- 1,1’-[Decane-1,10-diylbis(oxy)]bis(2,3-difluorobenzene)
Uniqueness
1,1’-[Decane-1,10-diylbis(oxy)]bis(3,4-difluorobenzene) is unique due to the specific positioning of the fluorine atoms on the benzene rings, which can influence its chemical reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties, such as melting point and solubility, as well as variations in biological activity .
Propriétés
Numéro CAS |
922718-47-6 |
|---|---|
Formule moléculaire |
C22H26F4O2 |
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
4-[10-(3,4-difluorophenoxy)decoxy]-1,2-difluorobenzene |
InChI |
InChI=1S/C22H26F4O2/c23-19-11-9-17(15-21(19)25)27-13-7-5-3-1-2-4-6-8-14-28-18-10-12-20(24)22(26)16-18/h9-12,15-16H,1-8,13-14H2 |
Clé InChI |
QVMJBVJBEMJIID-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OCCCCCCCCCCOC2=CC(=C(C=C2)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Benzyloxy)phenyl]-2-(methylamino)ethan-1-one](/img/structure/B14174097.png)
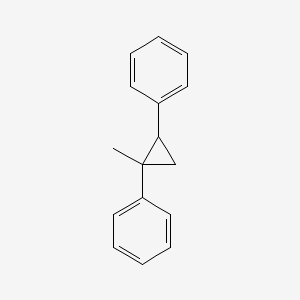
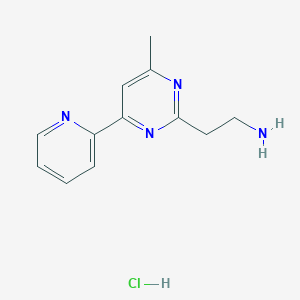
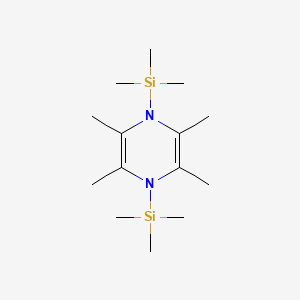
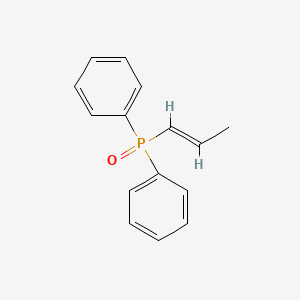
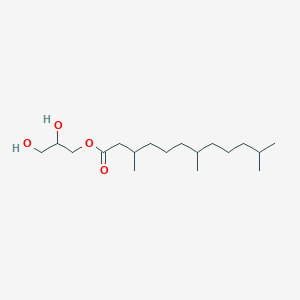
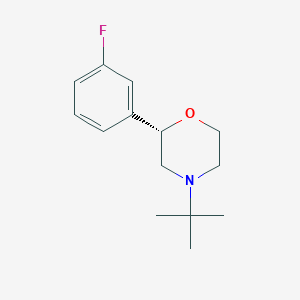
![1-{4-[(4'-Methyl[1,1'-biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B14174162.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6,7-dihydro-6-oxo-, 1,1-dimethylethyl ester](/img/structure/B14174163.png)
![4H-Pyrano[2,3-d]pyrimidine-4,7(3H)-dione, 5-(3-cyclopropylpropyl)-2-(difluoromethyl)-](/img/structure/B14174166.png)
![12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol](/img/structure/B14174170.png)
![N-[6-Methyl-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B14174174.png)


